4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is a chemical compound notable for its potential applications in medicinal chemistry and organic synthesis. This compound features a benzoic acid moiety attached to a pyrrolidine ring, which is further substituted with a hydroxyethyl group. The unique structure of this compound allows for various interactions with biological systems, making it a subject of interest in drug development.
Source: The compound can be synthesized through various organic chemistry techniques, and its derivatives have been explored in scientific research for their biological activities.
Classification: This compound belongs to the class of benzoic acid derivatives and pyrrolidine-containing compounds, which are often studied for their pharmacological properties.
The synthesis of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific reagents and conditions, including:
The molecular structure of 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid includes:
The molecular formula is , with a molecular weight of approximately 235.28 g/mol. The compound's structure can be represented using standard chemical notation, highlighting the functional groups involved.
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid can participate in various chemical reactions:
Reactions typically require specific conditions such as:
The mechanism of action for 4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is primarily linked to its interaction with biological targets such as enzymes and receptors.
The compound may inhibit certain enzymes by binding to their active sites due to the presence of the pyrrolidine ring, which can mimic natural substrates. Additionally, the carboxylic acid moiety may facilitate ionic interactions with positively charged residues in proteins.
Research indicates that compounds with similar structures exhibit diverse biological activities, including anti-inflammatory and analgesic effects, suggesting that this compound may have potential therapeutic applications.
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid is expected to exhibit:
Key chemical properties include:
4-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid has several scientific uses:
Pyrrolidine derivatives have emerged as privileged structural motifs in epigenetic drug discovery due to their ability to confer conformational rigidity, enhance target binding specificity, and improve pharmacokinetic profiles. The Journal of Medicinal Chemistry (2023) documented significant advancements in lysine acetyltransferase KAT8 inhibition using rationally designed pyrrolidine-containing compounds. These inhibitors specifically target the dysregulation of histone H4K16 acetylation—a hallmark epigenetic alteration in non-small cell lung cancer (NSCLC) and acute myeloid leukemia (AML). The research demonstrated that N-phenyl-5-pyrazolone derivatives incorporating pyrrolidine moieties achieved low-micromolar inhibitory potency against KAT8 while maintaining selectivity over other KAT isoforms and lysine deacetylases (KDACs) [5].
The stereochemical sophistication of pyrrolidine derivatives further enhanced their biological specificity, as evidenced by the development of (R)-4-(3-Hydroxypyrrolidin-1-yl)benzoic acid hydrochloride (CAS: 2994329-85-8). This compound exemplifies how chiral centers within the pyrrolidine ring influence target engagement, with the (R)-enantiomer showing preferential activity in epigenetic modulation. The strategic positioning of the hydroxyethyl substituent at the pyrrolidine C3 position enabled optimal interactions with the KAT8 substrate-binding pocket, establishing a structure-activity relationship (SAR) paradigm for future epigenetic drug design [3].
Table 1: Evolution of Pyrrolidine-Containing Epigenetic Modulators [3] [5]
Compound Class | Biological Target | Key Structural Feature | Reported Activity |
---|---|---|---|
N-Phenyl-5-pyrazolones | KAT8 | C3-pyrrolidinyl substitutions | Low-μM KAT8 inhibition; selective over KAT3B/KAT2B |
(R)-3-Hydroxypyrrolidines | Histone acetyltransferases | Chiral hydroxyethyl group | Stereospecific target engagement |
Anacardic acid derivatives | KAT8/KAT3B/KAT5 | Linear alkyl chain linker | Moderate selectivity (Ki = 37–64 μM) |
Benzoic acid derivatives serve as versatile pharmacophores in medicinal chemistry due to their dual capacity for target binding and molecular hybridization. The carboxyl group enables critical ionic interactions with enzymatic binding sites, while the aromatic ring facilitates π-π stacking with protein residues. PubChem data reveal systematic structural optimization of benzoic acid hybrids, exemplified by 4-(3-Pyrrolidin-1-ylpropylsulfonyl)benzoic acid (CID 61494043) and 4-(3-Pyrrolidin-1-ylpyrrolidin-1-yl)benzoic acid (CID 63170655). These compounds showcase how sulfonyl linkers or secondary amine bridges between the benzoic acid and pyrrolidine groups modulate physicochemical properties, including solubility and membrane permeability [4] [1].
The benzoic acid moiety's ionization potential (pKa ≈ 4.19) renders it ideal for pH-dependent target engagement, particularly in intracellular compartments. This property was leveraged in developing hybrids like 4-(3-Pyrrolidin-1-ylpropanoylamino)benzoic acid (CID 81682680), where the amide linkage between benzoic acid and pyrrolidine enhanced metabolic stability without compromising target affinity. The intrinsic water solubility of benzoic acid derivatives (0.34 g/100 mL) provides a favorable starting point for structural optimization, addressing a common limitation in hydrophobic drug candidates [9] [2].
Table 2: Structural Features of Bioactive Benzoic Acid Hybrids [4] [7] [8]
Compound | Linker Chemistry | Key Property Enhancement | Therapeutic Application |
---|---|---|---|
4-(3-Pyrrolidin-1-ylpropylsulfonyl)benzoic acid | Sulfonyl | Improved electronic distribution | Enzyme inhibition |
Nimesulide-acyl thiourea conjugates | Thiourea | Enhanced hydrogen bonding capacity | Carbonic anhydrase inhibition |
4-(1H-triazol-1-yl)benzoic acid hybrids | Triazole | Metabolic stability and rigidity | Antioxidant agents |
Chemokine receptor modulators | Alkyl chain | Conformational flexibility | Receptor antagonism |
The strategic fusion of pyrrolidine and benzoic acid pharmacophores has enabled the development of multifunctional hybrids with synergistic bioactivities. A landmark patent (US6489354B1) disclosed 3-alkyl substituted pyrrolidine-benzoic acid conjugates as potent modulators of chemokine receptor activity. These hybrids featured C3 hydroxyethyl substituents on the pyrrolidine ring coupled with benzoic acid derivatives through flexible alkyl linkers. The design rationale exploited the pyrrolidine's capacity for receptor interaction and the benzoic acid's role in solubility enhancement, resulting in compounds with improved target engagement and oral bioavailability [7].
Molecular hybridization techniques further advanced with nimesulide-linked acyl thioureas, where the benzoic acid component was integrated with pyrrolidine-like structures to yield dual carbonic anhydrase/α-glucosidase inhibitors. These hybrids demonstrated >100-fold increased potency against α-amylase compared to acarbose (IC50: 10000 nM), validating the hybridization approach for multifunctional enzyme inhibition. The structural evolution progressed from simple ester-linked conjugates to complex spacers incorporating triazole rings and sulfonyl groups, optimizing spatial orientation for simultaneous target engagement [8].
Recent innovations include 4-(1H-triazol-1-yl)benzoic acid-pyrrolidine hybrids screened for antioxidant activity using DPPH, FRAP, and ABTS assays. These compounds exhibited radical scavenging capacities up to 89.95 ± 0.34% at 100 μg/mL, comparable to standard antioxidant BHA (95.02 ± 0.74%). Density Functional Theory (DFT) studies correlated their activity with favorable hydrogen atom transfer (HAT) and sequential proton loss electron transfer (SPLET) mechanisms, confirming the electronic synergy between the triazole, benzoic acid, and pyrrolidine components [6].
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8